![molecular formula C17H17N3O5S B2520085 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(2,5-dioxopyrrolidin-1-yl)acetate CAS No. 1396708-98-7](/img/structure/B2520085.png)
1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(2,5-dioxopyrrolidin-1-yl)acetate
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Overview
Description
The compound is a derivative of benzo[d]thiazol-2-yl and azetidin-3-yl . These types of compounds have been studied for their potential pharmacological properties .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds have been synthesized through various methods . For example, one method involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, such as the compound , have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Thiazole derivatives have also been associated with analgesic activity . This means they can be used to relieve pain. In fact, it was observed that the presence of a thiazolidinone ring led to greater anti-inflammatory and analgesic activity .
Anti-inflammatory Activity
Thiazole derivatives have shown potential as anti-inflammatory agents . Inflammation is a complex and non-specific immune response by vascular tissue to stimuli like pathogens, toxins, irritants, pollutants, and damaged cells . The synthesized compounds were evaluated for anti-inflammatory activity and among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC 50 values for COX-1 inhibition .
Antimicrobial Activity
Thiazole derivatives have been found to have antimicrobial properties . This means they can kill microorganisms or stop their growth.
Antifungal Activity
In addition to their antimicrobial properties, thiazole derivatives have also been found to have antifungal properties . This means they can be used to treat fungal infections.
Antiviral Activity
Thiazole derivatives have been found to exhibit antiviral activity . This means they can be used in the treatment of viral infections.
Antitumor and Cytotoxic Activity
Thiazole derivatives have been found to have antitumor and cytotoxic activity . A series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides were synthesized and reported their cytotoxicity activity on three human tumor cell lines .
Neuroprotective Activity
Thiazole derivatives have been found to have neuroprotective properties . This means they can be used to slow the progression of diseases that cause damage to the nervous system.
Mechanism of Action
Target of Action
Compounds with a similar thiazole structure have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that the key mechanism of action of nonsteroidal anti-inflammatory drugs (nsaids) involves the suppression of the cyclooxygenase (cox) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
Compounds with a similar thiazole structure have been found to inhibit cox enzymes, which play a crucial role in the inflammatory response .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability.
Result of Action
Compounds with a similar thiazole structure have been found to show significant analgesic and anti-inflammatory activities .
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action may be influenced by the solvent environment .
properties
IUPAC Name |
[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 2-(2,5-dioxopyrrolidin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c1-24-11-3-2-4-12-16(11)18-17(26-12)19-7-10(8-19)25-15(23)9-20-13(21)5-6-14(20)22/h2-4,10H,5-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXLQTLLYGPYRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)CN4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(2,5-dioxopyrrolidin-1-yl)acetate |
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